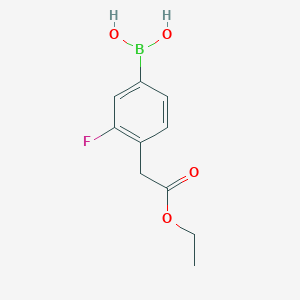

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid

Description

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid (CAS: 874288-38-7) is a phenylboronic acid derivative with a molecular weight of 211.98 g/mol and the formula C10H10BFO4. Its structure features an ethoxycarbonylmethyl group (-CH2COOEt) at the para position and a fluorine atom at the meta position of the phenyl ring. This compound is primarily utilized in combinatorial chemistry for synthesizing libraries of bioactive molecules, including isoquinolines and benzothiophenes. The ethoxycarbonyl group enhances its reactivity as a synthetic intermediate, while the fluorine atom modulates electronic properties, influencing binding affinity and stability in cross-coupling reactions.

Properties

IUPAC Name |

[4-(2-ethoxy-2-oxoethyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO4/c1-2-16-10(13)5-7-3-4-8(11(14)15)6-9(7)12/h3-4,6,14-15H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKGYLQNWRKKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(=O)OCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid typically involves the following steps:

Borylation Reaction: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed coupling reaction between an aryl halide and a boronic acid derivative.

Substitution Reaction: The ethoxycarbonylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate ester with the arylboronic acid intermediate.

Fluorination: The fluorine atom is introduced through a selective fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the ethoxycarbonylmethyl or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Phenols or quinones.

Reduction: Boronate esters or alcohols.

Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biomolecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The ethoxycarbonylmethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, allowing for selective interactions with specific targets.

Comparison with Similar Compounds

4-(2-Acrylamidoethylcarbamoyl)-3-fluorophenylboronic Acid (AmECFPBA)

- Structure : Contains a para-carbamoyl (-CONHCH2CH2NHCO-) and meta-fluoro substituent.

- pKa : 7.2, significantly lower than unsubstituted phenylboronic acid (pKa ~8.8) due to electron-withdrawing effects of the carbamoyl and fluorine groups.

- Applications : Widely used in glucose-responsive hydrogels for insulin delivery systems. The low pKa enables glucose binding at physiological pH (7.4).

- Hydrophobicity : Despite the fluorinated group, the hydrophilic carbamoyl group mitigates excessive hydrophobicity, improving biocompatibility.

3-Acrylamidophenylboronic Acid (AAPBA)

4-Benzyloxy-3-fluorophenylboronic Acid

4-(2-Bromoacetyl)-3-fluorophenylboronic Acid

- Structure : Bromoacetyl (-COCH2Br) group at the para position.

- Reactivity : The bromine atom enables further functionalization (e.g., nucleophilic substitution), contrasting with the hydrolytically stable ethoxycarbonyl group.

Physicochemical and Functional Comparisons

*Estimated based on substituent effects. ‡Assumed similar to unsubstituted phenylboronic acid.

Key Findings:

pKa Modulation : Electron-withdrawing substituents (e.g., carbamoyl, fluorine) lower pKa, enhancing glucose binding at physiological pH.

Hydrophobicity vs. Reactivity : Fluorine and ethoxycarbonyl groups balance hydrophobicity and reactivity, making 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid versatile in synthesis but less ideal for biomedical use compared to AmECFPBA.

Biomedical Relevance : AmECFPBA’s low pKa and biocompatibility make it superior for drug delivery, while the target compound excels in synthetic chemistry.

Biological Activity

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention due to its biological activities, particularly in the fields of cancer research and drug development.

Chemical Structure and Properties

The chemical formula of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is with a molecular weight of 197.98 g/mol. Its structure includes a fluorinated phenyl group, which enhances its biological activity through improved binding interactions with target proteins.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Notably, compounds with similar boronic acid structures have been shown to inhibit proteasome activity and modulate kinase pathways, which are crucial in cancer cell proliferation and survival.

Target Proteins

- Proteasome Inhibition : Boronic acids can form reversible covalent bonds with the active site of proteasomes, leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells.

- Kinase Modulation : This compound may also interact with specific kinases involved in signaling pathways that regulate cell growth and division.

Biological Activities

Research indicates that 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines. For example, it has shown selective cytotoxicity against breast cancer cells by inducing apoptosis.

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity, potentially making it useful in treating infections.

Pharmacokinetics

The pharmacokinetic profile of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid indicates favorable absorption characteristics:

- Bioavailability : The presence of the ethoxycarbonyl group enhances solubility and bioavailability.

- Metabolism : The compound is predicted to undergo metabolic transformations primarily in the liver, where it may be converted into more active or less toxic metabolites.

Case Studies and Research Findings

Several studies have explored the biological effects of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid:

-

In Vitro Studies :

- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (data not shown).

- Another investigation revealed that the compound inhibited the growth of bacterial strains such as Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

-

In Vivo Studies :

- Animal models treated with this compound demonstrated reduced tumor size compared to control groups, supporting its anticancer efficacy.

- Pharmacodynamics studies indicated that the compound effectively penetrates tissues, achieving therapeutic concentrations necessary for biological activity.

Comparative Analysis

To better understand the efficacy of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, a comparison with other boronic acids was made:

| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) |

|---|---|---|---|

| 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid | High | Moderate | 15 |

| 3-Carboxy-4-fluorophenylboronic acid | Moderate | High | 25 |

| Phenylboronic acid | Low | Low | 50 |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(ethoxycarbonylmethyl)-3-fluorophenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation strategies. For fluorinated boronic acids, the presence of electron-withdrawing groups (e.g., ester or fluorine) may require modified reaction conditions to avoid protodeboronation. For example, anhydrous solvents (e.g., THF), low temperatures (0–6°C), and inert atmospheres are critical to stabilize the boronic acid moiety during synthesis . Purification via recrystallization or column chromatography is essential to achieve >98% purity, as impurities like boroxines can interfere with downstream applications .

Q. How can researchers confirm the structural integrity of 4-(ethoxycarbonylmethyl)-3-fluorophenylboronic acid using spectroscopic techniques?

- Methodological Answer:

- NMR: NMR is critical for confirming fluorine substitution patterns (e.g., δ ~ -110 ppm for meta-fluorine). NMR (~30 ppm) verifies boronic acid functionality.

- IR: A sharp peak near 1340 cm corresponds to B–O stretching, while ester carbonyl (C=O) appears at ~1700 cm.

- Mass Spectrometry: High-resolution ESI-MS can confirm molecular ions (e.g., [M+H] at m/z 239.08 for CHBFNO) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of 4-(ethoxycarbonylmethyl)-3-fluorophenylboronic acid in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (FMOs) to predict reactivity. The HOMO-LUMO gap indicates electron-rich/electron-poor regions, influencing transmetalation efficiency in Suzuki reactions. For fluorinated analogs, fluorine’s electronegativity lowers the LUMO energy, enhancing electrophilic character at the boron center . Solvent effects (e.g., dielectric constant of THF vs. DMF) should be included in calculations to refine predictions .

Q. What strategies resolve contradictions in catalytic activity data for fluorophenylboronic acids in aqueous vs. anhydrous media?

- Methodological Answer: Contradictions often arise from boronic acid hydration equilibria (boronic acid ⇌ boroxine). In aqueous media, boronic acids form hydrated trigonal species, reducing reactivity. Anhydrous conditions favor the planar trigonal boronic acid, enhancing cross-coupling efficiency. Controlled kinetic studies with NMR can monitor speciation. For fluorinated derivatives, steric and electronic effects from the ethoxycarbonylmethyl group may stabilize the active form .

Q. How can researchers design experiments to probe steric and electronic effects of the ethoxycarbonylmethyl group on boron-centered reactivity?

- Methodological Answer:

- Steric Effects: Compare reaction rates with analogs lacking the ethoxycarbonylmethyl group (e.g., 3-fluorophenylboronic acid) using kinetic profiling.

- Electronic Effects: Use Hammett substituent constants (σ) to correlate fluorine’s electronegativity with boron’s electrophilicity. Electrochemical methods (cyclic voltammetry) can measure oxidation potentials linked to electronic effects .

Analytical & Stability Considerations

Q. What are the best practices for characterizing boronic acid stability under storage conditions?

- Methodological Answer: Long-term stability studies should include:

- Thermogravimetric Analysis (TGA): To assess decomposition temperatures.

- HPLC-MS: Monitor degradation products (e.g., boroxines or ester hydrolysis byproducts).

- Storage: At 0–6°C under inert gas (argon) to minimize oxidation and protodeboronation. Stability in DMSO-d vs. CDCl can be compared via NMR over time .

Q. How does the fluorine substituent influence crystallographic packing compared to non-fluorinated analogs?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. Fluorine’s small size and high electronegativity promote C–H···F hydrogen bonding, leading to tighter packing. The ethoxycarbonylmethyl group may introduce steric clashes, reducing crystallinity. Compare with structures like 4-carboxy-3-fluorophenylboronic acid (CAS 760990-08-7) to identify trends .

Method Development & Troubleshooting

Q. What are common pitfalls in quantifying boronic acid concentrations via titration, and how can they be mitigated?

- Methodological Answer:

- Pitfalls: Boronic acid dimerization or reaction with moisture.

- Mitigation: Use anhydrous solvents (e.g., dry THF) and back-titration with a diol (e.g., mannitol) to stabilize the boronate complex. Validate with NMR to confirm speciation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.